PPARα Transcriptional Activation: 6-Fold Induction Superior to Pterostilbene and Ciprofibrate
In a cell-based PPARα transactivation assay performed in H4IIEC3 hepatoma cells, PPARα agonist 6 (Compound 15) achieved a sixfold induction of PPARα-driven reporter activity at the highest concentration tested (100 µM), with ≥2-fold induction observed at lower concentrations [1]. By comparison, the parent natural compound pterostilbene (Compound 2) and the clinical fibrate ciprofibrate each produced lower fold-induction values across the tested concentration range (0.1–100 µM), as shown in Figure 3 of the primary study [1]. Compound 15 was explicitly identified as the most active compound in the series of 14 stilbene analogs evaluated.
| Evidence Dimension | PPARα transcriptional activation (fold induction vs. DMSO control) |
|---|---|
| Target Compound Data | 6-fold induction at 100 µM; ≥2-fold induction at lower concentrations |
| Comparator Or Baseline | Pterostilbene (Compound 2): approximately 2-fold induction at 100 µM (estimated from Figure 3). Ciprofibrate: <4-fold induction at 100 µM. |
| Quantified Difference | PPARα agonist 6 ≈ 3× the activation of pterostilbene at 100 µM; exceeds ciprofibrate across all tested concentrations. |
| Conditions | H4IIEC3 rat hepatoma cells; PPARα-GAL4 chimeric receptor transactivation assay; concentration range 0.1–100 µM; DMSO as vehicle control. |
Why This Matters
This head-to-head dataset directly demonstrates that PPARα agonist 6 provides the highest PPARα activation magnitude within the pterostilbene analog series, making it the probe of choice for experiments requiring maximal on-target transcriptional output.
- [1] Mizuno CS, Ma G, Khan S, Patny A, Avery MA, Rimando AM. Design, synthesis, biological evaluation and docking studies of pterostilbene analogs inside PPARalpha. Bioorg Med Chem. 2008 Apr 1;16(7):3800-8. doi: 10.1016/j.bmc.2008.01.051. PMID: 18272370. Figure 3; Results text pp. 3803–3804. View Source
